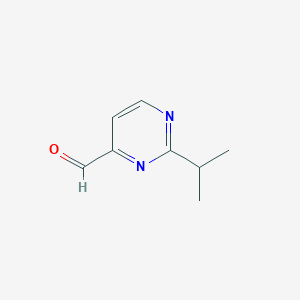
2-Isopropyl-4-pyrimidinecarbaldehyde
Vue d'ensemble
Description
2-Isopropyl-4-pyrimidinecarbaldehyde is a chemical compound with the empirical formula C8H10N2O . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4-pyrimidinecarbaldehyde can be represented by the SMILES stringO=C([H])C1=CC=NC(C(C)C)=N1 . This indicates that the compound contains a pyrimidine ring with an isopropyl group and a formyl group attached to it . Physical And Chemical Properties Analysis
2-Isopropyl-4-pyrimidinecarbaldehyde has a molecular weight of 150.18 . It is a solid substance . The compound’s InChI key isIXTUBCRXFCUJQX-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Inhibitory Role in Viral Replication
2-Isopropyl-4-pyrimidinecarbaldehyde demonstrates potent antiviral properties, particularly as a pyrimidine analogue. For instance, 2',3'-didehydro-3'-deoxythymidine (d4T), a compound structurally related to pyrimidine, exhibits strong in vitro activity against HIV by acting as a reverse transcriptase inhibitor. This compound, after clinical trials, was considered promising for treating patients with AIDS or AIDS-related complex due to its ability to improve CD4 counts and decrease serum p24 antigen levels in most patients, although it presented a dose-limiting toxicity of sensory peripheral neuropathy (Browne et al., 1993).
Modulation of Immune Response and Inflammation
Compounds derived from pyrimidine, like leflunomide, an inhibitor of de-novo pyrimidine synthesis, have shown significant promise in treating rheumatoid arthritis. Leflunomide was found to be more effective than a placebo in reducing tender and swollen joint counts, signifying its role as a potential disease-modifying antirheumatic drug (Smolen et al., 1999).
Impact on Microbial Communities and Human Health
The influence of pyrimidine analogues extends to the human microbiota, as evidenced by studies on the antibiotic ciprofloxacin. This antibiotic, known to disrupt pyrimidine-related pathways, significantly alters the gut microbiota's taxonomic richness, diversity, and evenness. Although the community composition tends to revert to its original state post-treatment, some taxa do not recover even after six months, highlighting the long-term impact of such compounds on human health (Dethlefsen et al., 2008).
Role in Cellular Kinetics and Chemotherapy
Pyrimidine analogues like Bromodeoxyuridine (BrdUrd) are crucial in studying cell kinetics in malignancies. BrdUrd is incorporated into the DNA of proliferating cells, allowing the measurement of DNA-synthesizing cells and DNA synthesis time, which are vital parameters for planning chemotherapy and radiotherapy treatments. This approach, which has proven clinically feasible and reliable, could significantly impact the treatment of various malignancies (Riccardi et al., 1988).
Antioxidant Properties and DNA Protection
Research on antioxidants like rutin (quercetin-3-O-β-rutinoside) and its impact on DNA damage levels provides insights into the protective roles of pyrimidine derivatives. Studies employing methods like Liquid Chromatography‐tandem Mass Spectrometry (LC‐MS/MS) indicate that rutin supplementation can significantly elevate plasma flavonoids and decrease endogenous oxidation of pyrimidines in lymphocyte DNA, suggesting a potential antioxidant effect and a protective role against oxidative stress (Box et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-propan-2-ylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTUBCRXFCUJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651025 | |
| Record name | 2-(Propan-2-yl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-pyrimidinecarbaldehyde | |
CAS RN |
944901-13-7 | |
| Record name | 2-(1-Methylethyl)-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propan-2-yl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)
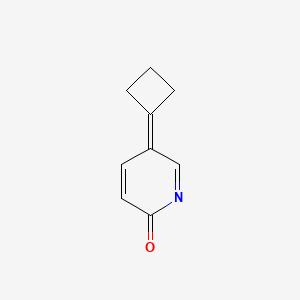
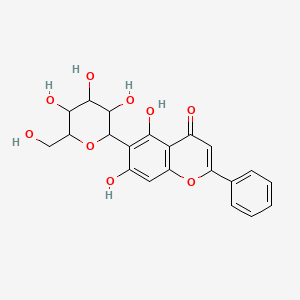
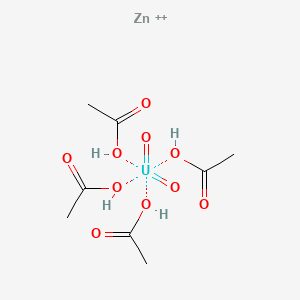
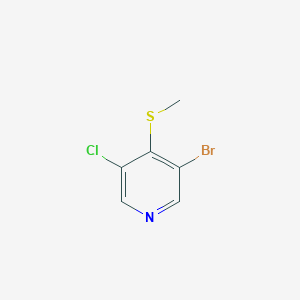
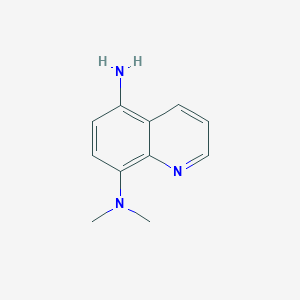


![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)
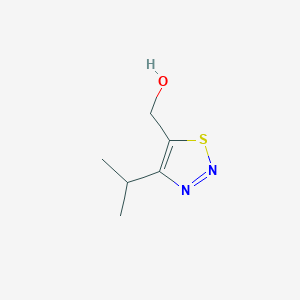
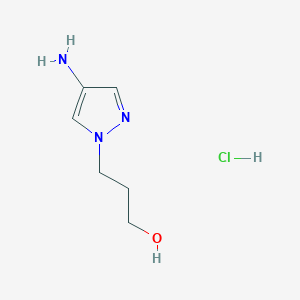
![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)